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Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

Cat. No.: B1358712

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative that has
emerged as a valuable and versatile building block in modern organic synthesis. Its unique
structural features, possessing both a reactive bromine atom and a propoxy group on the
pyridine core, allow for a wide range of chemical transformations. This makes it an attractive
intermediate for the synthesis of complex molecules, particularly in the fields of medicinal
chemistry and materials science. The bromine atom at the 3-position is amenable to various
palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl,
heteroaryl, and alkyl substituents. The 2-propoxy group, in addition to influencing the electronic
properties of the pyridine ring, can play a role in modulating the physicochemical properties,
such as lipophilicity and metabolic stability, of the final target molecules. This guide provides a
comprehensive overview of the synthesis, key reactions, and potential applications of 3-
Bromo-2-propoxypyridine, complete with detailed experimental protocols and tabulated data
to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-2-propoxypyridine is
presented in the table below.
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Property Value

CAS Number 760207-92-9

Molecular Formula CsH10BrNO

Molecular Weight 216.08 g/mol

Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Predicted: 229.7 + 20.0 °C

Density Predicted: 1.386 + 0.06 g/cm3

Synthesis of 3-Bromo-2-propoxypyridine

The most plausible synthetic route to 3-Bromo-2-propoxypyridine involves a two-step
sequence starting from the commercially available 2-amino-3-bromopyridine. The first step is
the conversion of the amino group to a hydroxyl group, followed by a Williamson ether
synthesis to introduce the propoxy chain.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

3-Bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine via a
diazotization reaction followed by hydrolysis.

NaNO2, H2S04, H20, 0 °C [2-Amino-3-bromopyridine) Diazotization & Hydrolysis =(3

-Bromo-2-hydroxypyridinej

Click to download full resolution via product page
Caption: Synthesis of 3-Bromo-2-hydroxypyridine.
Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine[1]

e In aflask equipped with a stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq) in a solution of
sulfuric acid in water.

e Cool the mixture to 0 °C in an ice bath.
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e Slowly add a solution of sodium nitrite (NaNOz2) in water dropwise, maintaining the
temperature at O °C.

« Stir the reaction mixture at 0 °C for 1 hour.
o Neutralize the reaction mixture with an aqueous solution of sodium hydroxide to pH 7.
o Extract the product with an organic solvent such as chloroform or ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to afford 3-bromo-2-hydroxypyridine.

Reactant Molar Eq.
2-Amino-3-bromopyridine 1.0
Sodium Nitrite 4.84
Sulfuric Acid 9.10
Product Yield
3-Bromo-2-hydroxypyridine ~90%

Step 2: Synthesis of 3-Bromo-2-propoxypyridine via
Williamson Ether Synthesis

3-Bromo-2-propoxypyridine can be prepared from 3-bromo-2-hydroxypyridine and a propyl
halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions, following the
Williamson ether synthesis methodology.[2][3][4][5][6][7][8]

Base (e.g., NaH, K2CO3) - SN2 Reaction -
Propyl Halide (e.g., n-PrBr) (3-Bromo-2-hydroxypyrld|ne)—b[?;-Bromo-2-propoxypyrld|ne)

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 3-Bromo-2-propoxypyridine.
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Experimental Protocol: Synthesis of 3-Bromo-2-propoxypyridine

e To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF,
THF, or acetone) in a round-bottom flask, add a base (e.g., sodium hydride, potassium
carbonate, or cesium carbonate) (1.1-1.5 eq).

 Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
e Add 1-bromopropane or l-iodopropane (1.1-1.2 eq) to the reaction mixture.

» Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction
progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature and quench with water.
o Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2-
propoxypyridine.

Reactant Molar Eq.

3-Bromo-2-hydroxypyridine 1.0

Base (e.g., NaH) 1.1

1-Bromopropane 1.1

Product Yield

3-Bromo-2-propoxypyridine Not specified (typically moderate to high)

Key Reactions of 3-Bromo-2-propoxypyridine

The bromine atom at the 3-position of 3-Bromo-2-propoxypyridine serves as a versatile
handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile
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construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds
between 3-Bromo-2-propoxypyridine and various organoboron reagents, such as boronic
acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl
pyridine derivatives.

Arylboronic Acid
(R-B(OH)2)

| >[S—Aryl—Z-propoxypyridinej

Pd Catalyst
(e.g., Pd(PPhs)a4) G—Bromo—Z—propoxypyridine]
Base (e.g., K2CO3)

Click to download full resolution via product page
Caption: Suzuki-Miyaura Coupling of 3-Bromo-2-propoxypyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

e To areaction vessel, add 3-Bromo-2-propoxypyridine (1.0 eq), the desired arylboronic acid
(1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, PdCIlz(dppf)) (1-5 mol%), and a base
(e.g., K2COs, Cs2C0s3, K3P0O4) (2.0-3.0 eq).

e Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
» Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed (monitored by TLC or LC-MS).

o Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the organic layer, and extract the aqueous layer with the organic solvent.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the residue by column chromatography to afford the coupled product.

Table of Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

Aryl Boronic  Catalyst Temp . Yield
] ] Base Solvent Time (h)

Halide Acid (mol%) (°C) (%)
2- Pd(OAc)2

Phenylbo Toluene/
Bromopy ] ] )/ K2COs 100 12 95
o ronic acid H20
ridine PPhs (4)
3 *

Methoxy PdClz(dp Dioxane/
Bromopy Na2COs 90 16 88
o phenylbo  pf) (3) H20
ridine ) )

ronic acid
3-Bromo-  3-
2- Thienylb Pd(PPhs) DMF/Hz

, K3POa4 100 8 92

methoxy oronic 4 (5) @]

pyridine acid

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling
3-Bromo-2-propoxypyridine with a wide range of primary and secondary amines. This
reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines, which are
prevalent in many pharmaceutical agents.[2][4][5][9][10]

Amine
(R'R2NH)
Pd Catalyst (e.g., Pdz(dba)s)

Ligand (e.g., XPhos) [3-Bromo-2-propoxypyridine
Base (e.g., NaOtBu)

>[3-(F21F€2N)-2-propoxypyridine)
—
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Click to download full resolution via product page
Caption: Buchwald-Hartwig Amination of 3-Bromo-2-propoxypyridine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[2][9]

e In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pdz(dba)s or Pd(OAc)z2) (1-5
mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and the base
(e.g., NaOtBu, K3POa, or Cs2CO3) (1.2-2.0 eq).

o Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
e Add 3-Bromo-2-propoxypyridine (1.0 eq) and the amine (1.1-1.5 eq).
e Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

o Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature
(typically 80-120 °C).

e Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and quench with water or a
saturated aqueous solution of ammonium chloride.

» Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Amination Reactions of Bromopyridines
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Applications in Drug Discovery and Materials
Science

The derivatives of 3-Bromo-2-propoxypyridine are of significant interest in drug discovery.
The substituted 2-propoxypyridine scaffold is a common motif in a variety of biologically active
molecules. The ability to introduce diverse functionalities at the 3-position through cross-
coupling reactions allows for the rapid generation of compound libraries for screening against
various biological targets. The propoxy group can enhance the metabolic stability and modulate
the pharmacokinetic profile of drug candidates.

In materials science, the biaryl and heteroaryl pyridine structures synthesized from 3-Bromo-2-
propoxypyridine can be utilized as building blocks for organic light-emitting diodes (OLEDS),
organic photovoltaics (OPVs), and other functional materials. The tunability of the electronic
properties through substitution at the 3-position allows for the design of materials with specific
optical and electronic characteristics.

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://cssp.chemspider.com/602
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_using_3_Bromopyridine_D4.pdf
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While a comprehensive set of experimental spectroscopic data for 3-Bromo-2-
propoxypyridine is not readily available in the public domain, the expected spectral
characteristics can be inferred from analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl
chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl,
and a triplet for the methylene group attached to the oxygen). The pyridine ring protons
should appear as multiplets in the aromatic region.

e 13C NMR: The carbon NMR spectrum will show signals for the three carbons of the propyl
group and the five carbons of the pyridine ring. The carbon attached to the bromine will be
downfield shifted.

» IR Spectroscopy: The infrared spectrum would likely exhibit C-H stretching vibrations for the
alkyl and aromatic protons, C-O stretching for the ether linkage, and characteristic C=C and
C=N stretching vibrations for the pyridine ring.

o Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes ("°Br
and 81Br).

Conclusion

3-Bromo-2-propoxypyridine is a valuable and versatile building block in organic synthesis. Its
ability to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful tool for the
construction of complex molecular architectures. This guide has provided an overview of its
synthesis and reactivity, along with detailed experimental protocols and representative data to
facilitate its use in research and development. The continued exploration of the chemistry of 3-
Bromo-2-propoxypyridine is expected to lead to the discovery of novel molecules with
important applications in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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